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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing their Topoisomerase II (Topo II) experiments.

Troubleshooting Guides & FAQs
This section addresses common issues encountered during Topo II assays.

Frequently Asked Questions (FAQs)

1. No or Low Topo II Activity (Decatenation/Relaxation)

Question: I am not observing any decatenation of kDNA or relaxation of supercoiled plasmid

DNA in my positive control. What could be the issue?

Answer: There are several potential causes for a lack of Topo II activity:

Enzyme Inactivity: The enzyme may have lost activity due to improper storage or multiple

freeze-thaw cycles. Always use a fresh aliquot of the enzyme for critical experiments.[1][2]

It is not recommended to store diluted enzyme, even when frozen.

ATP Degradation: Topo II activity is ATP-dependent.[1][3] Ensure your ATP stock is not

degraded. Prepare fresh aliquots and store them properly at -20°C.
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Incorrect Buffer Composition: Verify the concentrations of all components in your reaction

buffer, especially MgCl2, which is a critical cofactor.[4]

Presence of Inhibitors: Your crude extract or purified sample may contain inhibitors. High

salt concentrations (>200-300 mM NaCl or KCl) can inhibit Topo II activity.[5]

2. Unexpected Bands or Smearing on the Gel

Question: My gel shows unexpected bands or a smear in the lanes. What is happening?

Answer: This can be attributed to a few factors:

Nuclease Contamination: Crude cell extracts can contain nucleases that degrade the DNA

substrate, resulting in a smear.[5] The presence of linear DNA in a relaxation or

decatenation assay can be an indicator of nuclease activity.

Enzyme Overload: Using too much Topo II can lead to the catenation of circular DNA,

causing bands with altered mobility.[1][2] It's important to perform an enzyme titration to

determine the optimal concentration.

Protein Contamination in Crude Extracts: High concentrations of DNA-binding proteins in

crude extracts can interfere with the assay and affect DNA migration.[5]

3. High Background in Assays

Question: I am observing a high background signal in my assay, making it difficult to interpret

the results. What can I do?

Answer: High background can obscure your results. Here are some troubleshooting tips:

Insufficient Washing: In plate-based or filter-based assays, ensure thorough washing to

remove unbound reagents.[6]

Contamination: Contamination of samples or reagents with foreign substances can lead to

high background.[6] Maintain a clean working environment and use fresh, sterile materials.

Non-specific Antibody Binding: In immuno-based detection methods, the secondary

antibody may be binding non-specifically. Ensure you are using an appropriate secondary
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antibody and consider using a pre-adsorbed antibody.[7]

4. Issues with Topo II Inhibitors

Question: My known Topo II poison (e.g., etoposide) is not showing the expected effect in a

cleavage assay. Why?

Answer: Several factors can influence the outcome of inhibitor studies:

Insufficient Enzyme: Cleavage assays often require a higher concentration of Topo II

compared to relaxation or decatenation assays.[8]

Equilibrium of Cleavage/Religation: The cleavage-ligation equilibrium can be affected by

temperature and salt concentration. Adding SDS at 37°C is crucial to trap the cleavage

complex.[9]

Solvent Effects: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) does

not inhibit the enzyme at the final concentration used in the assay. Always include a

solvent-only control.[9]

Experimental Protocols
Below are detailed methodologies for key Topoisomerase II experiments.

Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to resolve catenated DNA networks, typically using

kinetoplast DNA (kDNA).

Methodology

Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube.

Incubation: Incubate the reactions at 37°C for 30 minutes.[4]

Stopping the Reaction: Stop the reaction by adding 30 µL of STEB buffer and 30 µL of

chloroform/isoamyl alcohol (24:1 v/v).[4]
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Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and

organic phases.

Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run

the gel at 85V for approximately 1 hour.[4]

Visualization: Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water

for 5-10 minutes, and visualize under a UV transilluminator.[4]

Data Presentation: Decatenation Assay Components

Component
Stock
Concentration

Volume per 30 µL
Reaction

Final
Concentration

10x Assay Buffer 10x 3 µL 1x

ATP 30 mM 1 µL 1 mM

kDNA 100 ng/µL 2 µL ~6.7 ng/µL

Test

Compound/Solvent
Varies 0.3 µL Varies

Topoisomerase II Varies 3 µL Varies (titrate)

Nuclease-free Water - to 30 µL -

Note: The final concentration of assay buffer components is typically 50 mM Tris-HCl (pH 7.5),

125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 100 µg/ml albumin.[4]

Topoisomerase II Relaxation Assay
This assay assesses the ability of Topo II to relax supercoiled plasmid DNA.

Methodology

Reaction Setup: Prepare the reaction mix on ice as described for the decatenation assay,

substituting kDNA with supercoiled plasmid DNA (e.g., pBR322).

Incubation: Incubate at 37°C for 30 minutes.
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Stopping the Reaction: Add 30 µL of STEB buffer and 30 µL of chloroform/isoamyl alcohol

(24:1 v/v).

Phase Separation: Vortex and centrifuge to separate phases.

Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel. Run at 85V

for approximately 2 hours.

Visualization: Stain with ethidium bromide and visualize as described above.

Data Presentation: Relaxation Assay Components

Component
Stock
Concentration

Volume per 30 µL
Reaction

Final
Concentration

10x Assay Buffer 10x 3 µL 1x

ATP 30 mM 1 µL 1 mM

Supercoiled Plasmid 1 µg/µL 0.5 µL ~16.7 ng/µL

Test

Compound/Solvent
Varies 0.3 µL Varies

Topoisomerase II Varies 3 µL Varies (titrate)

Nuclease-free Water - to 30 µL -

Topoisomerase II Cleavage Assay
This assay is used to identify Topo II poisons that stabilize the covalent enzyme-DNA cleavage

complex.

Methodology

Reaction Setup: Assemble the reaction mix on ice. Note that ATP may not be required for all

cleavage-stabilizing compounds.[8]

Incubation with Inhibitor: Add the test compound and incubate with the enzyme and DNA at

37°C for 30 minutes.
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Trapping the Cleavage Complex: Add 1/10th volume of 10% SDS and incubate at 37°C for a

few minutes to trap the covalent complex.[9]

Proteinase K Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate

at 45°C for 30 minutes to digest the Topoisomerase II.[9][10]

Sample Cleanup (Optional but Recommended): Perform a chloroform:isoamyl alcohol (24:1)

extraction to improve gel quality.[9]

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing

0.5 µg/mL ethidium bromide. The formation of linear DNA from a plasmid substrate indicates

cleavage.[9]

Data Presentation: Cleavage Assay Components

Component
Stock
Concentration

Volume per 20 µL
Reaction

Final
Concentration

10x Cleavage Buffer 10x 2 µL 1x

Supercoiled Plasmid 250 ng/µL 1 µL 12.5 ng/µL

Test

Compound/Solvent
Varies Varies Varies

Topoisomerase II Varies Varies (higher conc.) Varies

Nuclease-free Water - to 20 µL -

10% SDS 10% 2 µL 1%

Proteinase K 1 mg/mL 1 µL 50 µg/mL
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Caption: The catalytic cycle of Topoisomerase II, illustrating the key steps from DNA binding to

release.
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Generalized Topo II Assay Workflow

1. Reaction Setup
(Buffer, DNA, ATP, Enzyme, Compound)

2. Incubation
(37°C, 30 min)

3. Stop Reaction
(e.g., SDS for cleavage, STEB/Chloroform for others)

4. Sample Preparation
(Proteinase K, Extraction)

5. Agarose Gel Electrophoresis

6. Visualization
(Ethidium Bromide Staining, Imaging)

7. Data Analysis
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Caption: A generalized workflow for performing Topoisomerase II activity and inhibition assays.
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DNA Damage Response Pathway
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Caption: A simplified pathway of the DNA damage response initiated by Topoisomerase II

poisons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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